molecular formula C10H12N2O2 B12944839 5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

Cat. No.: B12944839
M. Wt: 192.21 g/mol
InChI Key: HAVKCYSTRRUBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is a compound that features a cyclohexane ring substituted with a 1-methyl-1H-imidazol-5-yl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohexane-1,3-dione with 1-methyl-1H-imidazole under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Scientific Research Applications

5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    Cyclohexane-1,3-dione: The parent compound without the imidazole substitution.

    5,5-dimethyl-1,3-cyclohexanedione: A structurally related compound with different substituents on the cyclohexane ring.

Uniqueness

5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is unique due to the presence of both the imidazole ring and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C10H12N2O2/c1-12-6-11-5-10(12)7-2-8(13)4-9(14)3-7/h5-7H,2-4H2,1H3

InChI Key

HAVKCYSTRRUBJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CC(=O)CC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.